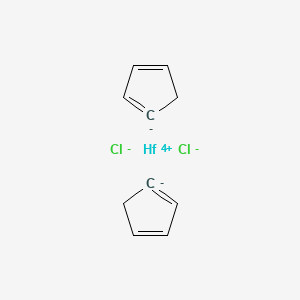

Bis(cyclopentadienyl)hafnium dichloride

Descripción general

Descripción

Bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride, is an organometallic compound with the formula C₁₀H₁₀Cl₂Hf. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is of significant interest due to its applications in various fields, including catalysis and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)hafnium dichloride can be synthesized through the reaction of hafnium tetrachloride (HfCl₄) with cyclopentadienyl anions. One common method involves the use of cyclopentadienyl sodium (NaCp) or cyclopentadienyl potassium (KCp) in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

HfCl4+2NaCp→Cp2HfCl2+2NaCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Bis(cyclopentadienyl)hafnium dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl, aryl, or alkoxide groups.

Reduction Reactions: The compound can be reduced to form hafnocene dihydride or other lower oxidation state species.

Oxidation Reactions: Although less common, oxidation can lead to the formation of higher oxidation state complexes.

Common Reagents and Conditions

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃) can be used.

Major Products Formed

Substitution: Formation of bis(cyclopentadienyl)hafnium alkyl or aryl derivatives.

Reduction: Formation of hafnocene dihydride.

Oxidation: Formation of higher oxidation state hafnium complexes.

Aplicaciones Científicas De Investigación

Bis(cyclopentadienyl)hafnium dichloride has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

Materials Science: The compound is utilized in the synthesis of advanced materials, including thin films and nanostructures.

Biological Research: Studies have explored its potential as an anticancer agent due to its ability to inhibit tumor growth.

Industrial Applications: It serves as a precursor for the preparation of various hafnium-containing compounds used in electronics and other high-tech industries.

Mecanismo De Acción

The mechanism of action of bis(cyclopentadienyl)hafnium dichloride in catalysis involves the coordination of the cyclopentadienyl ligands to the hafnium center, creating an active site for the polymerization of olefins. In biological applications, the compound interacts with cellular components, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(cyclopentadienyl)titanium dichloride (titanocene dichloride)

- Bis(cyclopentadienyl)zirconium dichloride (zirconocene dichloride)

- Bis(cyclopentadienyl)vanadium dichloride (vanadocene dichloride)

Uniqueness

Bis(cyclopentadienyl)hafnium dichloride is unique due to its higher atomic number and larger atomic radius compared to its titanium and zirconium counterparts. This results in distinct electronic properties and reactivity patterns, making it particularly effective in certain catalytic and material science applications .

Propiedades

Fórmula molecular |

C10H10Cl2Hf |

|---|---|

Peso molecular |

379.57 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;hafnium(4+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |

Clave InChI |

IXKLRFLZVHXNCF-UHFFFAOYSA-L |

SMILES canónico |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE](/img/structure/B8691146.png)

![8-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B8691199.png)

![tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane](/img/structure/B8691200.png)

![5-((2-Fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8691201.png)

![[4-(3-Chlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B8691209.png)